molecular formula C19H21N3O5 B10945232 N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide

N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B10945232
M. Wt: 371.4 g/mol
InChI Key: YHEMMHAMAFQNDN-UHFFFAOYSA-N
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Description

N’-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furancarboxylic acid.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic substitution reaction using 4-nitrophenol and an appropriate leaving group.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting the furan derivative with hydrazine hydrate under reflux conditions.

    Cycloheptylidene Formation: The final step involves the condensation of the carbohydrazide derivative with cycloheptanone to form the cycloheptylidene moiety.

Industrial Production Methods

Industrial production of N’-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furan derivatives.

Mechanism of Action

The mechanism of action of N’-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide is unique due to its combination of a cycloheptylidene moiety with a nitrophenoxy-substituted furan ring. This structural arrangement imparts distinct chemical properties and potential biological activities that are not commonly found in other furan derivatives.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(cycloheptylideneamino)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21N3O5/c23-19(21-20-14-5-3-1-2-4-6-14)18-12-11-17(27-18)13-26-16-9-7-15(8-10-16)22(24)25/h7-12H,1-6,13H2,(H,21,23)

InChI Key

YHEMMHAMAFQNDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])CC1

Origin of Product

United States

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